molecular formula C26H34Cl3N2O10Pt-2 B12368759 NF-|EB-IN-16

NF-|EB-IN-16

Cat. No.: B12368759
M. Wt: 836.0 g/mol
InChI Key: DBZFTONMCKZQAV-PLIGVPFOSA-K
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Description

NF-κB-IN-16 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in regulating the immune response to infection. NF-κB-IN-16 has shown potential in various therapeutic applications, particularly in oncology and inflammation-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-κB-IN-16 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of NF-κB-IN-16 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process must comply with industrial standards and regulations to ensure the compound’s safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

NF-κB-IN-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

NF-κB-IN-16 has a wide range of scientific research applications:

Mechanism of Action

NF-κB-IN-16 exerts its effects by inhibiting the NF-κB pathway. This pathway is activated by various stimuli, including cytokines, stress, and microbial infections. NF-κB-IN-16 blocks the phosphorylation and degradation of IκBα, preventing the translocation of NF-κB to the nucleus. This inhibition reduces the expression of pro-inflammatory genes and other target genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NF-κB-IN-16 is unique due to its high efficacy and low toxicity profile. It specifically targets the NF-κB pathway, making it a promising candidate for therapeutic applications in oncology and inflammatory diseases .

Conclusion

NF-κB-IN-16 is a versatile compound with significant potential in various scientific and medical fields. Its ability to inhibit the NF-κB pathway makes it a valuable tool in research and a promising candidate for therapeutic development.

Properties

Molecular Formula

C26H34Cl3N2O10Pt-2

Molecular Weight

836.0 g/mol

IUPAC Name

azanide;5-[2-[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenoxy]ethoxy]-5-oxopentanoic acid;trichloroplatinum

InChI

InChI=1S/C26H30O10.3ClH.2H2N.Pt/c1-31-20-11-9-17(14-21(20)35-12-13-36-25(30)7-5-6-24(28)29)8-10-19(27)18-15-22(32-2)26(34-4)23(16-18)33-3;;;;;;/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,28,29);3*1H;2*1H2;/q;;;;2*-1;+3/p-3/b10-8+;;;;;;

InChI Key

DBZFTONMCKZQAV-PLIGVPFOSA-K

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.[NH2-].[NH2-].Cl[Pt](Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.[NH2-].[NH2-].Cl[Pt](Cl)Cl

Origin of Product

United States

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